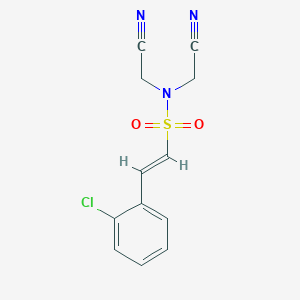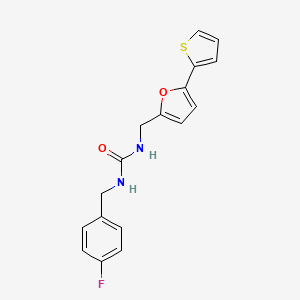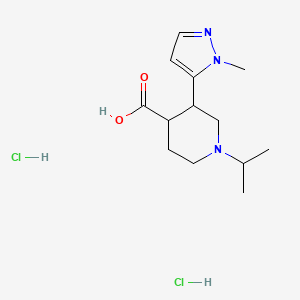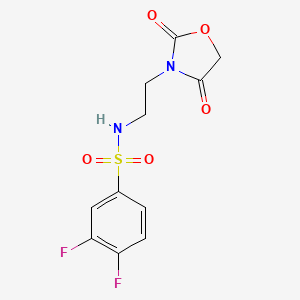
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate (3-CN-6-DMP-2-PFB) is a compound which has been studied for its potential applications in the field of science, medicine and technology. It is a heterocyclic compound, containing both a carbon and a nitrogen atom in its structure, and is composed of two aromatic rings, a pyridine ring, and a carboxylic acid group. 3-CN-6-DMP-2-PFB has been studied for its ability to act as an inhibitor of enzymes, and has been used in the synthesis of various other compounds.
Scientific Research Applications
Polymer Science Applications
A significant area of application for derivatives of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is in the synthesis of high-performance polymers. For instance, Liaw et al. (2002) described the synthesis of novel polyamides and polyimides incorporating triphenylamine groups derived from similar compounds. These polymers exhibit high glass transition temperatures, indicative of potential utility in advanced materials applications requiring thermal stability (Liaw, Hsu, Chen, & Lin, 2002).
Organic Synthesis and Fluorescent Materials
Eastmond et al. (2001) have developed a method for synthesizing cyanodibenzo[1,4]dioxines via cyano-activated fluoro displacement reactions, employing conditions that could potentially be applied to the synthesis of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate derivatives. The cyanodibenzo[1,4]dioxines exhibit fluorescence, suggesting applications in the development of fluorescent materials and sensors (Eastmond, Paprotny, Steiner, & Swanson, 2001).
Electrochromic Materials
In the field of electrochromic materials, Liou and Chang (2008) synthesized aromatic polyamides containing pendent triphenylamine (TPA) units that show significant electrochromic properties. These materials, which could potentially be modified with the structure of interest, display reversible electrochemical oxidation and reduction, making them suitable for applications in smart windows and display technologies (Liou & Chang, 2008).
Catalysis and Chemical Transformations
Research by Cesari et al. (2019) on the catalytic activity of [Ru(CO)2(cyclopentadienone)(NHC)] complexes, which could be related to the chemistry of compounds similar to 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate, highlights the potential utility of such compounds in catalysis. Enhancements in catalytic activity through the introduction of pyridine substituents suggest the feasibility of designing novel catalysts for organic synthesis applications (Cesari, Mazzoni, Matteucci, Baschieri, Sambri, Mella, Tagliabue, Basile, & Lucarelli, 2019).
properties
IUPAC Name |
[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-26-18-10-6-14(11-19(18)27-2)17-9-5-15(12-23)20(24-17)28-21(25)13-3-7-16(22)8-4-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXEWKGSUDMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)


![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)


![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)


